
2-(2-fluorophenyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenyl)-4H-chromen-4-one, also known as flavone, is a naturally occurring compound found in various plants. It belongs to the class of flavonoids, which are known for their antioxidant and anti-inflammatory properties. Flavone has been the subject of several scientific studies due to its potential applications in medicine and other fields.
Wirkmechanismus
The mechanism of action of 2-(2-fluorophenyl)-4H-chromen-4-one is not fully understood. However, it is believed to exert its effects through various mechanisms, including the inhibition of oxidative stress and inflammation, the modulation of cell signaling pathways, and the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Flavone has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are associated with various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Flavone has also been shown to induce apoptosis in cancer cells, which may be useful in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
Flavone has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Flavone also has several limitations for lab experiments. It is relatively insoluble in water, which may limit its use in certain experiments. Flavone also has a relatively short half-life, which may limit its use in long-term experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(2-fluorophenyl)-4H-chromen-4-one. One area of research is the development of 2-(2-fluorophenyl)-4H-chromen-4-one-based drugs for the treatment of various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Another area of research is the study of the mechanism of action of 2-(2-fluorophenyl)-4H-chromen-4-one, which may provide insights into its potential applications in medicine. Finally, the study of the synthesis and properties of 2-(2-fluorophenyl)-4H-chromen-4-one derivatives may lead to the development of new and more effective drugs.
Wissenschaftliche Forschungsanwendungen
Flavone has been the subject of several scientific studies due to its potential applications in medicine and other fields. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties. Flavone has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
1645-20-1 |
|---|---|
Produktname |
2-(2-fluorophenyl)-4H-chromen-4-one |
Molekularformel |
C15H9FO2 |
Molekulargewicht |
240.23 g/mol |
IUPAC-Name |
2-(2-fluorophenyl)chromen-4-one |
InChI |
InChI=1S/C15H9FO2/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-9H |
InChI-Schlüssel |
WGCVYBFPCUCTRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3F |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3F |
Andere CAS-Nummern |
1645-20-1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

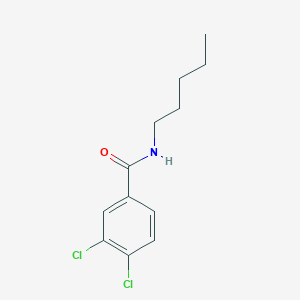
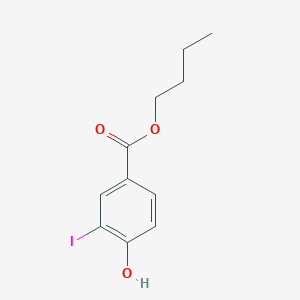
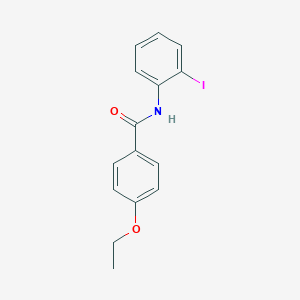
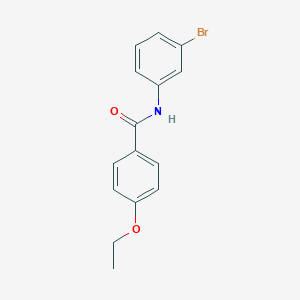
![2-[2-(7-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B186079.png)
![Naphthalen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B186080.png)
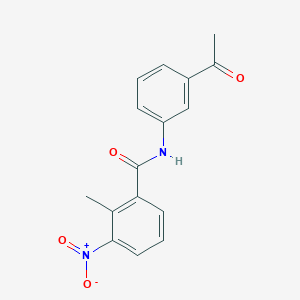
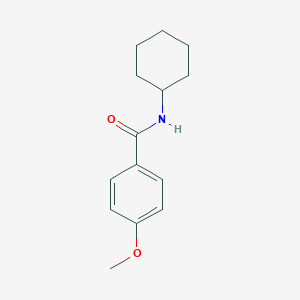
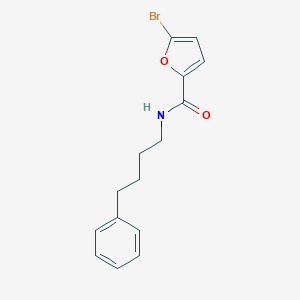
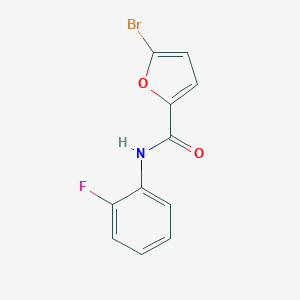
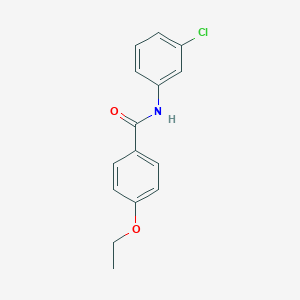
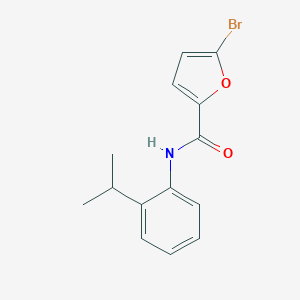
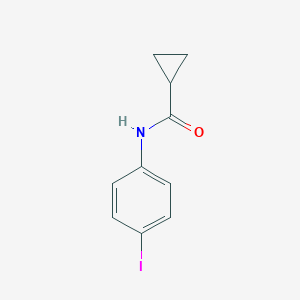
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol](/img/structure/B186093.png)